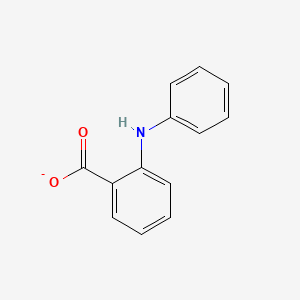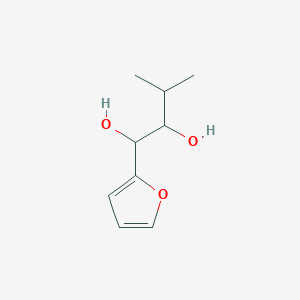
1-(2-Furyl)-3-methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)-3-methyl-1,2-butanediol is an organic compound featuring a furan ring, a methyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-3-methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with methyl vinyl ketone under acidic conditions, followed by reduction with sodium borohydride. Another method includes the cyclization of 2-vinylfuran with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic hydrogenation of furfural, followed by selective functionalization to introduce the methyl and hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)-3-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Furyl)-3-methyl-1,2-butanone.
Reduction: Formation of 1-(2-Furyl)-3-methylbutane.
Substitution: Formation of 1-(2-Furyl)-3-methyl-1,2-dichlorobutane.
Scientific Research Applications
1-(2-Furyl)-3-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-3-methyl-1,2-butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Furfural: An aldehyde derived from the dehydration of sugars, used as a precursor for various furan-based chemicals.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, used in the production of biofuels and bioplastics.
Furfuryl Alcohol: A primary alcohol derived from furfural, used in the manufacture of resins and polymers.
Uniqueness: 1-(2-Furyl)-3-methyl-1,2-butanediol is unique due to its specific structural features, including the presence of both a furan ring and two hydroxyl groups
Properties
CAS No. |
21221-66-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8-11H,1-2H3 |
InChI Key |
PERKXPFCOVDSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C1=CC=CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
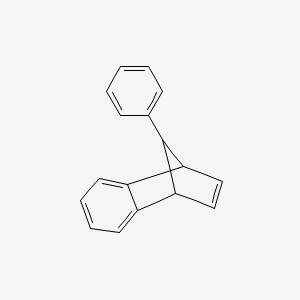
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
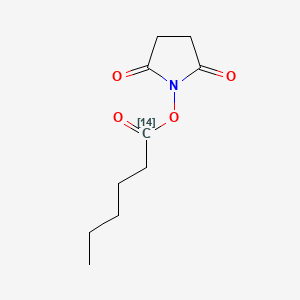
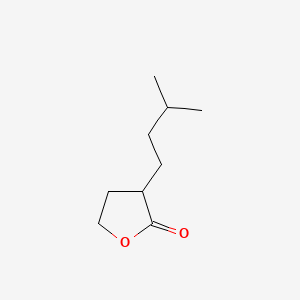
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

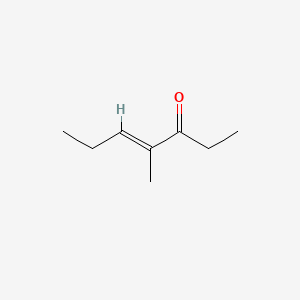
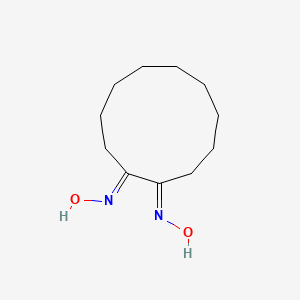
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
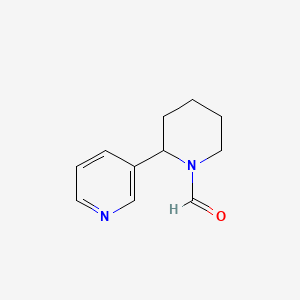
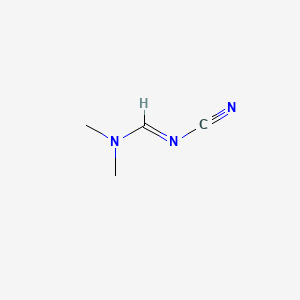
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
